molecular formula C24H24N4O4S B11637512 (6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11637512
M. Wt: 464.5 g/mol
InChI Key: DPAHXSLWGYACNQ-GUOILJMFSA-N
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Description

The compound (6Z)-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo-pyrimidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazolo-pyrimidinone core, followed by the introduction of the phenoxyethoxy and methoxyphenyl groups under controlled conditions. The final step involves the formation of the imino-methylidene linkage, which is crucial for the compound’s biological activity.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the imino group to an amine.

    Substitution: The phenoxyethoxy and methoxyphenyl groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(6Z)-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (6Z)-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O4S/c1-14-5-6-15(2)20(11-14)32-10-9-31-19-8-7-17(13-21(19)30-4)12-18-22(25)28-24(26-23(18)29)33-16(3)27-28/h5-8,11-13,25H,9-10H2,1-4H3/b18-12-,25-22?

InChI Key

DPAHXSLWGYACNQ-GUOILJMFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C)OC

Origin of Product

United States

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